![molecular formula C6H12O3 B1364436 1-(2-Methoxyethoxy)propan-2-one CAS No. 88986-89-4](/img/structure/B1364436.png)
1-(2-Methoxyethoxy)propan-2-one
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Overview
Description
1-(2-Methoxyethoxy)propan-2-one, also known as 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, has the molecular formula C7H16O3 and a molecular weight of 148.2001 . It is a compound that is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxyethoxy)propan-2-one is 1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
1-(2-Methoxyethoxy)propan-2-one has a molecular weight of 132.16 and is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “1-(2-Methoxyethoxy)propan-2-one”, but unfortunately, the available information does not provide a detailed analysis of specific applications for this compound. The search results primarily lead to product pages and technical documents that do not detail unique applications .
Safety and Hazards
Safety information for 1-(2-Methoxyethoxy)propan-2-one indicates that it has the following hazard statements: H226, H315, H319, H335 . This suggests that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .
properties
IUPAC Name |
1-(2-methoxyethoxy)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYGEAQDQJEOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393232 |
Source
|
Record name | 1-(2-methoxyethoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)propan-2-one | |
CAS RN |
88986-89-4 |
Source
|
Record name | 1-(2-methoxyethoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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